molecular formula C14H21ClN4O2 B3030659 [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 939986-09-1

[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B3030659
CAS No.: 939986-09-1
M. Wt: 312.79
InChI Key: DWPXQRGREYRYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 939986-37-5) is a piperidine-derived carbamate featuring a 6-chloropyrimidin-4-yl substituent. This compound is synthesized via nucleophilic substitution or coupling reactions, often involving tert-butyl piperidin-3-ylcarbamate intermediates and chloropyrimidine derivatives. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enabling further functionalization in multi-step syntheses. Its molecular weight is 325.84 g/mol (C₁₆H₂₄ClN₃O₂), with applications in medicinal chemistry as a precursor for kinase inhibitors or other bioactive molecules targeting heterocyclic interactions .

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-10-5-4-6-19(8-10)12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPXQRGREYRYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671580
Record name tert-Butyl [1-(6-chloropyrimidin-4-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-09-1
Record name tert-Butyl [1-(6-chloropyrimidin-4-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by chlorination to introduce the chloro group at the 6-position.

    Piperidine ring formation: The piperidine ring can be constructed via a cyclization reaction involving a suitable precursor, such as a dihaloalkane and an amine.

    Coupling of the pyrimidine and piperidine rings: The pyrimidine and piperidine rings can be coupled through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring.

    Introduction of the carbamic acid ester group: The final step involves the reaction of the coupled product with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: New compounds with different substituents on the pyrimidine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, possess anticancer properties. Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including those associated with squamous cell carcinoma and myeloproliferative diseases. The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival .

Janus Kinase (JAK) Inhibition

Another significant application of this compound is its role as a JAK inhibitor. JAKs are essential for cytokine signaling, and their dysregulation is implicated in several autoimmune diseases and cancers. The compound's ability to modulate JAK activity presents a promising avenue for therapeutic intervention in conditions such as rheumatoid arthritis and other inflammatory disorders .

Neurological Disorders

The piperidine structure within the compound suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems, making this derivative a candidate for further investigation in neuropharmacology .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

  • Case Study 1: Cancer Treatment
    A study published in Acta Crystallographica examined the effects of pyrimidine derivatives on cancer cell lines. Results showed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Case Study 2: Autoimmune Diseases
    In clinical trials focusing on autoimmune diseases, the compound demonstrated promising results as a JAK inhibitor, leading to reduced inflammatory markers and improved patient outcomes in rheumatoid arthritis models .

Data Table: Summary of Applications

Application AreaMechanism/ActionReferences
Anticancer ActivityInhibition of cell proliferation
JAK InhibitionModulation of cytokine signaling
Neurological DisordersPotential neuroprotective effects

Mechanism of Action

The mechanism of action of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester can be contextualized against analogous compounds, as detailed below:

Substituent Variations on the Pyrimidine Ring

  • [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: Not provided; MW: ~316–331 g/mol): This derivative replaces the 6-chloro group with a methoxy substituent. For instance, methoxy-substituted analogs may exhibit reduced electrophilicity compared to chloro derivatives, impacting reactivity in cross-coupling reactions .
  • 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-79-5; MW: 326.82 g/mol): This positional isomer features a piperidine-1-carboxylate backbone with a 6-chloropyrimidin-4-ylamino-methyl substituent. The tert-butyl group is attached to the piperidine nitrogen, altering steric and electronic properties compared to the carbamate-linked derivative. This structural distinction may influence solubility and metabolic stability .

Heterocyclic Core Modifications

  • [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 939986-55-7; MW: 331.86 g/mol):
    Replacing pyrimidine with a thiazole ring introduces sulfur into the heterocycle, which may enhance lipophilicity and metal-binding capabilities. The 2-chloro substituent on thiazole could modulate reactivity in nucleophilic aromatic substitution reactions differently than 6-chloro-pyrimidine .

  • The 3-chloro substituent’s position on quinoxaline may confer distinct steric effects compared to pyrimidine-based analogs .

Biological Activity

The compound [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, also known by its IUPAC name tert-butyl N-[1-(6-chloro-4-pyrimidinyl)piperidin-3-yl]carbamate, is a synthetic derivative with significant biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H21ClN4O2
  • Molecular Weight : 300.80 g/mol
  • CAS Number : 939986-09-1
  • Purity : ≥95% .

Research indicates that this compound may function as an inhibitor of various biological pathways, particularly in the context of cancer treatment. It has been shown to modulate the activity of Janus kinases (JAKs), which are critical in the signaling pathways for several cytokines and growth factors. Inhibition of JAKs can lead to reduced proliferation of cancer cells and improved therapeutic outcomes in malignancies such as breast cancer.

Anticancer Activity

A study highlighted the compound's efficacy against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The compound demonstrated moderate potency in inhibiting cell growth compared to established therapies like tamoxifen and olaparib. Importantly, it showed selectivity, exhibiting minimal effects on non-malignant MCF-10A breast cells, suggesting a favorable therapeutic index .

Antibacterial Activity

Additionally, derivatives of this compound have been evaluated for their antibacterial properties. Notably, compounds related to this structure showed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The effective concentration range was reported between 0.78 to 3.125 µg/mL, comparable to last-resort antibiotics like vancomycin .

Case Studies

StudyFindingsCell Lines Tested
Breast Cancer Study Moderate inhibition of cell growth; selective toxicity towards malignant cellsMCF-7, SK-BR-3, MDA-MB-231, MCF-10A
Antibacterial Study Effective against MRSA and VREfm; strong bactericidal propertiesStaphylococcus aureus, Enterococcus faecium

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a half-life of approximately 0.74 hours with good tissue distribution in organs such as the liver and kidneys. This rapid metabolism suggests that while the compound may be effective in short-term applications or as part of combination therapies, its dosing regimen would need careful consideration to maintain therapeutic levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.